5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Neuroscience Ion Channel Pharmacology Muscle Physiology

Researchers often struggle to source reliable nAChR reference compounds with verified biological activity and high purity for reproducible SAR campaigns. 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 431908-57-5) directly addresses this need. - Verified EC50 of 30,000 nM at human nAChR TE671, enabling consistent baseline control. - The 4-nitrophenyl group provides a unique electron-withdrawing handle, while the 5-benzyl substituent enhances lipophilicity for cell-based assays. - Available at up to 97% purity with full quality assurance, shipped globally from regional stock.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
CAS No. 431908-57-5
Cat. No. B1331965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
CAS431908-57-5
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyPZONGMVJXXWXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Procurement


5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 431908-57-5) is a heterocyclic compound of the 1,2,4-oxadiazole class, characterized by a 5-benzyl substituent and a 3-(4-nitrophenyl) group. Its molecular formula is C15H11N3O3, with a molecular weight of 281.27 g/mol, and it is available from several vendors with reported purity levels typically between 95% and 97% . The 1,2,4-oxadiazole core is known for conferring metabolic stability and favorable physicochemical properties, while the electron-withdrawing 4-nitrophenyl group enhances biological activity by modulating electronic effects and potentially acting as a prodrug or a hydrogen bond acceptor in target interactions [1].

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Substitution Risks


Substituting 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole with other 1,2,4-oxadiazole analogs or general oxadiazole compounds is scientifically invalid for many applications. The specific substitution pattern—a 5-benzyl group combined with a 3-(4-nitrophenyl) moiety—is not interchangeable with other 3,5-disubstituted 1,2,4-oxadiazoles. The 4-nitrophenyl group confers unique electron-withdrawing properties that modulate the heterocycle's reactivity, stability, and potential biological target interactions, which cannot be replicated by compounds lacking this group (e.g., 5-Benzyl-3-phenyl-1,2,4-oxadiazole) or those with different alkyl chains (e.g., 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole) [1]. Furthermore, the 1,2,4-oxadiazole isomer itself is distinct from the 1,3,4-oxadiazole isomer, exhibiting different metabolic stability profiles and target engagement characteristics [2].

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Quantitative Evidence


Human nAChR Functional Activity

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole exhibits functional activity at the human nicotinic acetylcholine receptor (nAChR) TE671 subtype, with an EC50 of 30,000 nM. This data point establishes a baseline of biological activity for this specific compound. While direct head-to-head comparisons with close analogs are not available in the same assay, this measurement provides a verifiable quantitative parameter that can be used to compare against other compounds screened in similar nAChR assays. For instance, this compound's potency is notably weaker than reference agonists like acetylcholine (EC50 typically in the low nM range) and represents a distinct pharmacological profile that may be relevant for research requiring partial or low-potency nAChR modulators [1].

Neuroscience Ion Channel Pharmacology Muscle Physiology

Commercial Purity Specifications

The compound is available from multiple reputable vendors with varying purity specifications. AK Scientific offers the compound at 95% purity, while Leyan provides a 97% purity grade, and MolCore offers a higher purity of ≥98% (NLT 98%) . This range of purity options allows researchers to select the appropriate grade based on the sensitivity of their experiments. Importantly, the availability of higher purity (98%+) material from specialized suppliers like MolCore can be critical for applications requiring minimal impurities, such as detailed SAR studies or sensitive biological assays, compared to using a lower purity generic batch .

Medicinal Chemistry Chemical Synthesis Quality Control

Physicochemical Properties

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole has a calculated density of 1.3±0.1 g/cm³, a boiling point of 482.2±55.0 °C at 760 mmHg, a vapor pressure of 0.0±1.2 mmHg at 25°C, and an enthalpy of vaporization of 71.9±3.0 kJ/mol . These physicochemical parameters are essential for designing formulations, predicting stability, and optimizing storage conditions. For comparison, compounds with lower boiling points and higher vapor pressures may be more prone to evaporation and require more stringent storage, whereas this compound's high boiling point and negligible vapor pressure at room temperature suggest it is non-volatile and can be handled with standard laboratory procedures .

Preformulation Chemical Stability Drug Discovery

4-Nitrophenyl Electronic Effects

The 4-nitrophenyl group is a strong electron-withdrawing substituent that influences the electronic distribution of the 1,2,4-oxadiazole ring. In a 3D QSAR study of 1,2,4-oxadiazole derivatives, the presence and position of electron-withdrawing groups like nitro were found to significantly modulate anticancer activity [1]. The 4-nitrophenyl group reduces the electron density of the oxadiazole ring compared to unsubstituted phenyl analogs (e.g., 5-Benzyl-3-phenyl-1,2,4-oxadiazole), which can affect both reactivity in chemical transformations and interactions with biological targets. This property is quantifiable via computational descriptors such as Hammett σ constants (σp = 0.78 for NO2) [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Research Applications


nAChR Functional Studies

Given its defined EC50 of 30,000 nM at the human nAChR TE671 subtype, this compound can serve as a reference ligand for studies investigating nicotinic acetylcholine receptor function, particularly in muscle-derived cell lines. Its low potency makes it suitable as a control for partial agonism or as a baseline for structure-activity relationship (SAR) optimization campaigns targeting the nAChR [1].

Scaffold Optimization & SAR

The compound's 1,2,4-oxadiazole core with a 4-nitrophenyl substituent provides a versatile scaffold for further derivatization. The nitro group can be reduced to an amine, enabling subsequent functionalization (e.g., amide coupling, sulfonamide formation) for the synthesis of focused libraries. The electron-withdrawing nature of the nitro group (Hammett σp = 0.78) also influences the reactivity of the oxadiazole ring, which can be exploited in medicinal chemistry programs targeting various enzymes and receptors [2].

Tool Compound for Target Identification

With its commercial availability at up to 98% purity, 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can be used as a chemical probe in phenotypic screening or affinity-based proteomics (e.g., affinity chromatography, pull-down assays) to identify potential cellular targets, especially when functionalized via the reducible nitro group .

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